molecular formula C15H10Cl3N3O4 B5727224 N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide

N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide

Cat. No. B5727224
M. Wt: 402.6 g/mol
InChI Key: SZMBIVLRQPGWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide, also known as CNB-001, is a novel small molecule drug that has shown promising results in various scientific research studies. CNB-001 is a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, traumatic brain injury, and stroke.

Mechanism of Action

The mechanism of action of N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is not fully understood. However, it has been suggested that N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide exerts its therapeutic effects through multiple mechanisms, including reducing oxidative stress, inflammation, and Aβ levels. N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has also been shown to enhance neuroprotective pathways and promote neuronal survival.
Biochemical and Physiological Effects:
N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to have various biochemical and physiological effects. N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various neurological disorders. N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has also been shown to reduce Aβ levels, which are known to accumulate in the brains of Alzheimer's disease patients. Additionally, N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to enhance neuroprotective pathways and promote neuronal survival, which may help to prevent or reduce brain damage in various neurological disorders.

Advantages and Limitations for Lab Experiments

N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has several advantages for lab experiments. N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is a small molecule drug, which makes it easy to synthesize and modify. N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has also been shown to have good bioavailability and pharmacokinetic properties. However, N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has some limitations for lab experiments. N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is a relatively new drug, and its safety and efficacy in humans have not been fully established. Additionally, the mechanism of action of N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is not fully understood, which makes it difficult to design experiments to study its therapeutic effects.

Future Directions

There are several future directions for research on N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. One future direction is to further investigate the mechanism of action of N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. Understanding the mechanism of action of N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide may help to identify new therapeutic targets for the treatment of various neurological disorders. Another future direction is to conduct clinical trials to evaluate the safety and efficacy of N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide in humans. Additionally, future research could focus on developing new analogs of N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide with improved pharmacokinetic properties and therapeutic efficacy. Finally, future research could focus on developing new drug delivery systems to improve the bioavailability and efficacy of N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide.

Synthesis Methods

N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide can be synthesized using a multistep synthetic route. The synthesis process involves the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form 2,4-dichlorobenzoyl-oxy-methyl-propanol. This intermediate is then reacted with 2-chloro-4-nitrophenol to form the final product, N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide.

Scientific Research Applications

N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In Alzheimer's disease, N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to reduce amyloid-beta (Aβ) levels and improve cognitive function in animal models. In traumatic brain injury, N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to reduce brain damage and improve neurological function. In stroke, N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to reduce brain damage and improve motor function.

properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N3O4/c16-9-2-1-8(12(17)6-9)5-14(19)20-25-15(22)11-4-3-10(21(23)24)7-13(11)18/h1-4,6-7H,5H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMBIVLRQPGWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-chloro-4-nitrobenzoate

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